molecular formula C22H18FN3OS B2439042 N-(4-fluorobenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzamide CAS No. 895014-86-5

N-(4-fluorobenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B2439042
CAS RN: 895014-86-5
M. Wt: 391.46
InChI Key: AGYIMVLXXXKFHI-UHFFFAOYSA-N
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Description

N-(4-fluorobenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzamide, also known as compound 1, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including cancer research, neurology, and immunology. In

Scientific Research Applications

Antitubercular Activity

N-(4-fluorobenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzamide derivatives have shown promise in the fight against tuberculosis. Specifically, a study on thiazole-aminopiperidine hybrid analogues, which share structural similarities, revealed that certain compounds demonstrated significant activity against Mycobacterium tuberculosis. These compounds inhibited the Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, essential enzymes for bacterial DNA replication, demonstrating their potential as novel antitubercular agents (Jeankumar et al., 2013).

Antimicrobial and Antifungal Properties

Research on substituted 2-aminobenzothiazoles derivatives, which are structurally related, indicates potential antimicrobial and antifungal applications. These compounds were synthesized and evaluated for their activity against various bacterial and fungal strains. The study found that certain derivatives exhibited good to moderate activity against selected microbial strains, suggesting the potential of this compound in developing new antimicrobial agents (Anuse et al., 2019).

Fluorescence Probes for Metal Ions

Compounds with structural features similar to this compound have been explored as fluorescent probes for metal ions detection. A study on the development of a reaction-based fluorescent probe highlighted the potential for selective discrimination of thiophenols over aliphatic thiols, indicating the possible use of such compounds in chemical, biological, and environmental sciences for sensitive and selective detection techniques (Wang et al., 2012).

Mechanism of Action

Target of Action

Similar compounds have been found to target various receptors and enzymes

Mode of Action

It is likely that it interacts with its targets to induce changes that lead to its biological effects . More detailed studies are required to elucidate the precise interactions and resulting changes.

Biochemical Pathways

Similar compounds have been found to affect various biological pathways

Result of Action

Similar compounds have been found to have various biological activities . More research is needed to understand the specific molecular and cellular effects of this compound.

properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3OS/c1-14-8-9-17(15(2)11-14)21(27)26(13-16-5-4-10-24-12-16)22-25-20-18(23)6-3-7-19(20)28-22/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYIMVLXXXKFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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